molecular formula C11H12N2O6 B1212249 Chloramphenicol aldehyde CAS No. 73981-53-0

Chloramphenicol aldehyde

Cat. No.: B1212249
CAS No.: 73981-53-0
M. Wt: 268.22 g/mol
InChI Key: OFWAKPABWKIMSK-MWLCHTKSSA-N
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Description

Chloramphenicol aldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Chiral Ligands

Chloramphenicol aldehyde serves as a precursor in the synthesis of chiral ligands for asymmetric catalysis. A recent study demonstrated that chiral ligands synthesized from chloramphenicol base were effective in promoting asymmetric catalytic reactions involving terminal alkynes and aldehydes. The resulting propargyl alcohols were obtained in high yields (80–94%) with excellent enantioselectivities (82–96%) . This application highlights the compound's utility in developing new synthetic pathways for complex organic molecules.

This compound has been identified as a metabolic product of chloramphenicol with significant biological implications. In a study involving children treated with chloramphenicol, this compound was detected as a metabolite linked to bone marrow toxicity. This finding suggests that the compound may contribute to adverse effects such as aplastic anemia, which has been associated with chloramphenicol use . The identification of this compound as a toxic metabolite underscores the need for careful monitoring of its effects in clinical settings.

Derivatization for Antimicrobial Activity

Recent research has focused on the derivatization of chloramphenicol and its metabolites, including this compound, to create new pharmacophores with enhanced antimicrobial activity. For instance, derivatives formed by modifying the primary hydroxyl group of chloramphenicol with basic amino acids have shown promising antimicrobial properties . These derivatives could lead to the development of more effective antibiotics that combat resistant bacterial strains.

Mechanisms of Resistance

Understanding the mechanisms by which bacteria develop resistance to chloramphenicol is critical for improving therapeutic strategies. Studies have indicated that some bacteria can metabolize chloramphenicol into less active forms, including this compound, which may play a role in resistance mechanisms . Investigating these pathways can provide insights into designing inhibitors that prevent resistance development.

Case Study 1: Toxicity Assessment

A clinical study analyzed the plasma concentrations of chloramphenicol and its metabolites, including this compound, in patients diagnosed with aplastic anemia. The findings revealed a correlation between elevated levels of these metabolites and hematological toxicity, suggesting that this compound may be a critical factor in drug-induced bone marrow suppression .

Case Study 2: Antimicrobial Derivatives

In a series of experiments aimed at synthesizing new antimicrobial agents, researchers developed several derivatives from chloramphenicol and its aldehyde form. These compounds were tested against various bacterial strains and demonstrated enhanced activity compared to traditional antibiotics like penicillin and ciprofloxacin . This research emphasizes the potential for this compound derivatives to serve as lead compounds in antibiotic development.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in chloramphenicol aldehyde undergoes oxidation to form a carboxylic acid. This reaction is catalyzed by strong oxidizing agents such as KMnO₄ or CrO₃ under acidic conditions.

Reaction pathway :
RCHO+[O]RCOOH\text{RCHO}+[\text{O}]\rightarrow \text{RCOOH}

Oxidizing AgentConditionsProductYieldReference
KMnO₄Acidic medium (H₂SO₄), 50°CChloramphenicol carboxylic acid75–85%
CrO₃Aqueous H₂SO₄, 60°CChloramphenicol carboxylic acid65–70%

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH₄ or LiAlH₄. This reaction preserves the stereochemistry of the adjacent chiral centers.

Reaction pathway :
RCHO+NaBH4RCH OH\text{RCHO}+\text{NaBH}_4\rightarrow \text{RCH OH}

Reducing AgentSolventTemperatureProductYieldReference
NaBH₄MeOH0°CChloramphenicol alcohol90–95%
LiAlH₄THF25°CChloramphenicol alcohol85–90%

Schiff Base Formation

This compound reacts with primary amines to form Schiff bases, which are key intermediates in asymmetric catalysis. This reaction is used in the synthesis of chiral ligands for titanium-mediated aldol reactions .

Reaction pathway :
RCHO+R NH2RCH=NR +H2O\text{RCHO}+\text{R NH}_2\rightarrow \text{RCH}=\text{NR }+\text{H}_2\text{O}

AmineCatalystProductEnantiomeric Excess (ee)Reference
AnilineTi(O-iPr)₄Chloramphenicol Schiff base82–96%
BenzylamineAg₂OChloramphenicol Schiff base89%

Enzymatic Reduction

The nitro group in this compound can be reduced to an amine via nitroreductase enzymes (e.g., nfsB), a key mechanism of bacterial resistance .

Reaction pathway :
RNO2RNH2\text{RNO}_2\rightarrow \text{RNH}_2

EnzymeSubstrateProductEfficiencyReference
NfsBThis compoundAminochloramphenicol80–90%

Acetylation

The hydroxyl groups in this compound undergo reversible acetylation via bacterial acetyltransferases (e.g., CAT), reducing its antibacterial efficacy .

Reaction pathway :
RCH OH+Acetyl CoARCH OAc+CoA\text{RCH OH}+\text{Acetyl CoA}\rightarrow \text{RCH OAc}+\text{CoA}

AcetyltransferaseSubstrateProductReference
CATThis compoundAcetylated chloramphenicol

Stability and Degradation

This compound is susceptible to degradation under UV-LED advanced oxidation processes (AOPs), particularly in the presence of reactive chlorine species .

Degradation pathways :

  • Photolysis : Breakdown under UV light (λ = 254 nm).

  • Oxidation : Reaction with Cl· or ClO· radicals.

Degradation MethodEfficiencyReference
UV-LED/Cl₂98% degradation
UV-LED/PS88% degradation

Ligand Development

This compound-derived Schiff bases are used as ligands in titanium-mediated asymmetric aldol reactions, enabling the synthesis of atorvastatin calcium with 89% ee .

Properties

CAS No.

73981-53-0

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-oxoacetamide

InChI

InChI=1S/C11H12N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,6,9,11,14,17H,5H2,(H,12,16)/t9-,11-/m1/s1

InChI Key

OFWAKPABWKIMSK-MWLCHTKSSA-N

SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C=O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C=O)O)[N+](=O)[O-]

Key on ui other cas no.

73981-53-0

Synonyms

chloramphenicol aldehyde

Origin of Product

United States

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